molecular formula C14H18O4 B8051352 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid

3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid

Cat. No.: B8051352
M. Wt: 250.29 g/mol
InChI Key: BVRFVGOIELRZBU-UHFFFAOYSA-N
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Description

3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid is an organic compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to a phenylpropanoic acid structure. This compound is commonly used in organic synthesis, particularly in the protection of amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid primarily involves the protection of amine groups. The BOC group is added to the amine, forming a stable carbamate linkage that prevents unwanted reactions during synthesis. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid is unique due to its specific structure and the presence of the BOC protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-13(17)11-7-4-10(5-8-11)6-9-12(15)16/h4-5,7-8H,6,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRFVGOIELRZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of Ex. A-23, Part F, (14 g, 55.5 mM) was dissolved in 90 mL of tetrahydrofuran. 1N Lithium hydroxide (90 ml) was added and the reaction stirred at room temperature for 20 min. The reaction mixture was poured into 200 mL of 1:1 mixture of 1N HCl and saturated citric acid, and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered and evaporated to yield a white solid (13 g 100%). 1H NMR (CDCl3) δ 1.59 (s, 9H), 2.70 (t, J=7 Hz, 2H), 3.00 (t, J=7 Hz, 2H), 7.24 (d, J=8 Hz, 2H), 7.90, (d, J=8 Hz, 2H).
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90 mL
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